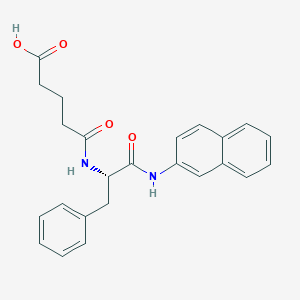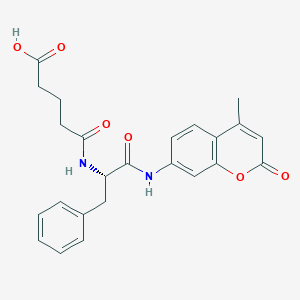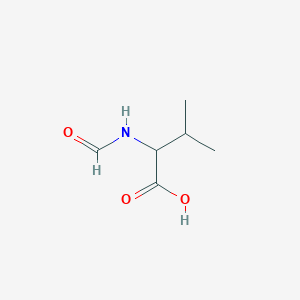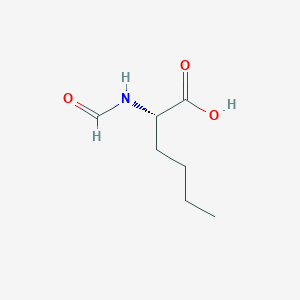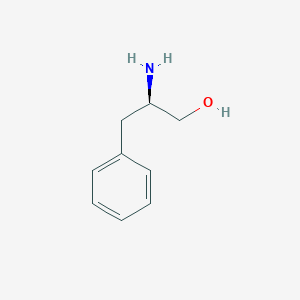
D-Fenilalaninol
Descripción general
Descripción
D-Phenylalaninol is a chiral amino alcohol derived from phenylalanine, an essential amino acid. It is known for its role as a chiral building block in organic synthesis and is used in various chemical and pharmaceutical applications. The compound has the molecular formula C9H13NO and is characterized by its white to pale yellow crystalline powder form .
Aplicaciones Científicas De Investigación
D-Phenylalaninol has a wide range of applications in scientific research:
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
D-Phenylalaninol interacts with various enzymes and proteins. It acts as an inhibiting agent to the enzymes which are responsible for the breakdown of endorphins .
Cellular Effects
It is known to influence cell function through its inhibitory effects on certain enzymes .
Molecular Mechanism
At the molecular level, D-Phenylalaninol exerts its effects through binding interactions with enzymes involved in the breakdown of endorphins, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, D-Phenylalaninol has been observed to have long-term effects on cellular function due to its inhibitory effects on certain enzymes .
Metabolic Pathways
D-Phenylalaninol is involved in metabolic pathways related to the breakdown of endorphins. It interacts with enzymes in these pathways, leading to changes in metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Phenylalaninol can be synthesized through several methods. One common approach involves the reduction of D-phenylalanine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: In industrial settings, D-Phenylalaninol is often produced through enzymatic processes. One efficient method involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process is carried out in a recirculating packed-bed reactor, achieving high optical purity and productivity .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to produce primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in DCM at low temperatures.
Major Products Formed:
Oxidation: Phenylacetaldehyde or phenylacetone.
Reduction: Phenylethylamine.
Substitution: Phenylalanine derivatives with various substituents.
Comparación Con Compuestos Similares
D-Phenylalaninol can be compared with other similar compounds, such as:
L-Phenylalaninol: An enantiomer of D-Phenylalaninol, known for its role as an inhibitor of intestinal phenylalanine absorption.
Phenylalanine: The parent amino acid from which D-Phenylalaninol is derived.
O-carbamoyl-phenylalaninol: A derivative used in the treatment of central nervous system disorders.
Uniqueness: D-Phenylalaninol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
(2R)-2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316779 | |
| Record name | D-Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-64-1 | |
| Record name | D-Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalaninol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-amino-3-phenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-Phenylalaninol, when incorporated into specific systems like chiral supramolecular assemblies [] or modified metal-organic frameworks (MOFs) [], creates a chiral environment. This environment facilitates distinct interactions with different enantiomers of target molecules, such as L-Phenylalaninol and D-Phenylalaninol. This selectivity arises from differences in steric hindrance and stereochemical interactions between the D-Phenylalaninol-based system and the target enantiomers []. This differential recognition can be observed through various signals, like changes in fluorescence intensity [] or differences in the physical state of the system, such as gel formation or precipitation []. This ability to discriminate between enantiomers is crucial for applications in chiral separation, sensing, and asymmetric catalysis.
ANone: D-Phenylalaninol is characterized by the following:
A: D-Phenylalaninol can act as a chiral auxiliary in asymmetric synthesis. A specific example is its use in the synthesis of Concentricolide []. In this process, a derivative of D-Phenylalaninol, a chiral oxazoline, is used to direct the stereochemical outcome of a lithiation and condensation reaction. This highlights the ability of D-Phenylalaninol to induce chirality in the final product, a crucial aspect of synthesizing enantiomerically pure compounds, especially important for pharmaceuticals and other bioactive molecules.
A: Yes, incorporating D-Phenylalaninol into sensor systems has shown promise for enantioselective fluorescence detection. For instance, a chiral fluorescence sensor based on coumarin and (S)-BINOL demonstrated a "turn-on" fluorescence enhancement specifically upon binding with L-Phenylalaninol []. This selectivity is attributed to the specific chiral environment created by the sensor, enabling it to differentiate between L-Phenylalaninol and its D-enantiomer. This example highlights the potential of D-Phenylalaninol in developing sensitive and selective chiral sensors.
A: Yes, research indicates that chiral zinc complexes synthesized using D-Phenylalaninol exhibit catalytic activity in specific reactions. For example, a complex formed with D-Phenylalaninol and zinc chloride demonstrated catalytic properties in the Henry reaction of benzaldehyde []. Although detailed mechanistic studies might be required, this example suggests potential applications of D-Phenylalaninol-derived metal complexes in asymmetric catalysis.
A: The structure of D-Phenylalaninol, with its chiral center bearing distinct functional groups (amino and hydroxyl), plays a crucial role in its enantioselective recognition capabilities. Research using diphenylalanine-based gelators indicates that both the chirality of the assembled nanofibers and the presence of amino and carboxyl groups in phenylalaninol are crucial for the enantiodiscrimination process []. This suggests that the spatial arrangement of these groups in D-Phenylalaninol allows for specific interactions, like hydrogen bonding or steric fitting, with one enantiomer of a target molecule over the other.
ANone: While the provided abstracts don't specifically address drug delivery applications of D-Phenylalaninol, its use in constructing supramolecular systems and MOFs suggests potential in this field. These structures, with their inherent capacity for guest encapsulation and controlled release, could be further investigated as drug delivery vehicles. Furthermore, the ability of D-Phenylalaninol to impart chirality might be advantageous for delivering chiral drug molecules enantioselectively.
A: Yes, a novel ionic liquid derived from L-Phenylalaninol was successfully employed as an enantioselective fluorescent sensor for chiral amino alcohols []. This sensor displayed distinct fluorescence enhancements towards different enantiomers, demonstrating its effectiveness in chiral recognition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
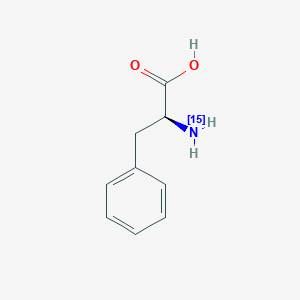
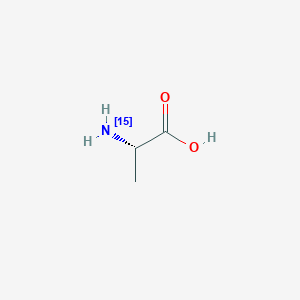

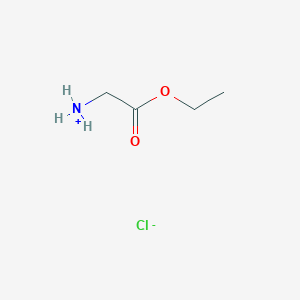

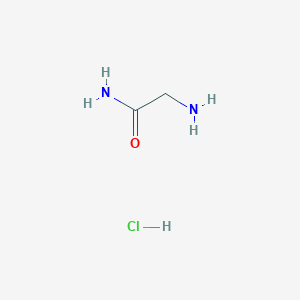
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
